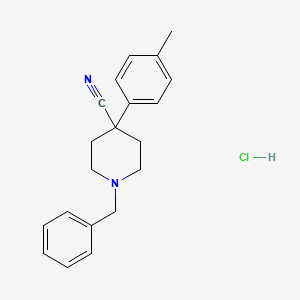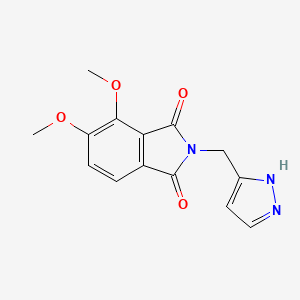
1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C20H23ClN2 . It is a research chemical and its detailed description is not widely available .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C20H23ClN2 . The InChI code for this compound is 1S/C20H22N2O.ClH/c1-23-19-9-7-18 (8-10-19)20 (16-21)11-13-22 (14-12-20)15-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study describes a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate to synthesize 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This process includes the use of piperidine, leading to piperidinium salts of pyrimidinones. X-ray crystallography confirms self-assembly and H-bonding in these compounds (Bararjanian et al., 2010).
Pharmacological Properties
- Research on spiro[indane-1,4‘-piperidine] derivatives, including those with benzyl and 4-methylphenyl groups, highlights their high affinity as selective σ ligands. These compounds' structural and pharmacological properties have been extensively studied (Tacke et al., 2003).
Cytotoxic Activity
- A compound synthesized from a reaction involving ethanolic piperidine solution under microwave irradiation demonstrated cytotoxic activity against several human cancer cell lines. The compound’s structure and interactions were analyzed using various methods, including X-ray diffraction and molecular docking (El Gaafary et al., 2021).
Antimicrobial Activity
- Novel 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene derivatives synthesized using ethanolic piperidine solution exhibited antimicrobial activity. The key intermediate used in this synthesis was 3-amino-1-(4-halophenyl)-1H-benzo[h]chromene-2-carbonitrile (Khafagy et al., 2002).
Antimicrobial and Antifungal Functionality
- A study detailed the synthesis of a compound via reaction in ethanolic piperidine solution and its subsequent screening for antibacterial and antifungal functionality. The compound displayed favorable activities comparable to reference antimicrobial agents (Okasha et al., 2022).
Molecular Docking Studies
- Benzothiazolopyridine compounds synthesized using piperidine in ethanol medium were subject to molecular docking studies, focusing on their interactions with estrogen and progesterone receptors. These studies aimed to predict the compounds' activities against these receptors (Shirani et al., 2021).
Synthesis of Pyrimidine Carbonitrile Derivatives
- The synthesis of pyrimidine carbonitrile derivatives, including those involving piperidine, was studied. These compounds displayed significant antimicrobial activity against various bacterial and fungal strains, with some inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Mecanismo De Acción
Target of Action
Similar compounds such as 4-benzylpiperidine have been found to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets by binding to the active site and modulating the activity of the target proteins .
Biochemical Pathways
If it acts similarly to other piperidine derivatives, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .
Result of Action
If it acts as a monoamine releasing agent, it could potentially increase the levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOFHAGBYAJMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)


![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)
